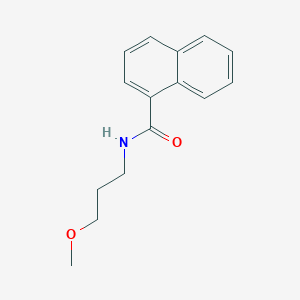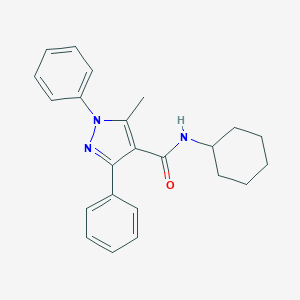![molecular formula C19H20N2O2 B258782 N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B258782.png)
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide, also known as DBZ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DBZ belongs to the class of benzoxazoles, which are known for their diverse biological activities.
Mechanism of Action
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide works by binding to amyloid fibrils and inducing fluorescence, which can be detected using various imaging techniques. The binding of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide to amyloid fibrils also disrupts their structure, leading to their degradation. In photodynamic therapy, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide works by generating reactive oxygen species upon exposure to light, which can cause cell death in cancer cells. The exact mechanism of action of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide as a drug delivery system is still under investigation.
Biochemical and Physiological Effects:
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to have low toxicity and is well-tolerated in vivo. It has been demonstrated to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. In addition, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its potential fluorescence can interfere with other imaging techniques and may require specialized equipment for detection. Additionally, the exact mechanism of action of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide as a drug delivery system is still under investigation, which may limit its use in this application.
Future Directions
There are several future directions for N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide research, including further investigation of its potential use as a fluorescent probe for the detection of amyloid fibrils, as well as its use as a photosensitizer for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide as a drug delivery system and to optimize its effectiveness. Finally, the potential anti-inflammatory and antioxidant properties of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide warrant further investigation for their potential therapeutic benefits.
Synthesis Methods
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide can be synthesized by the reaction of 2-amino-5-dimethylaminobenzoxazole with 2,4-dimethylbenzoyl chloride in the presence of triethylamine. The reaction yields N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide as a white crystalline solid with a high purity.
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a fluorescent probe for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has also been used as a photosensitizer for photodynamic therapy, a non-invasive treatment for cancer. Additionally, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has been studied for its potential use as a drug delivery system, due to its ability to target specific tissues and cells.
properties
Product Name |
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide |
|---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide |
InChI |
InChI=1S/C19H20N2O2/c1-4-5-18(22)20-14-7-9-17-16(11-14)21-19(23-17)15-8-6-12(2)10-13(15)3/h6-11H,4-5H2,1-3H3,(H,20,22) |
InChI Key |
ZWMGDNNEYDLWDA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)C)C |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)
![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)

![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B258715.png)
![Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B258717.png)


![6,7-dimethoxy-2-(4-methylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B258726.png)